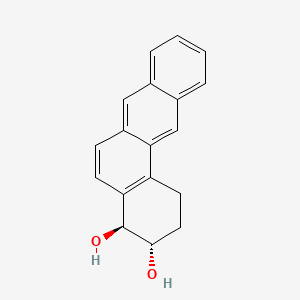

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

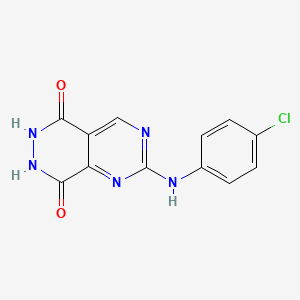

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a well-known environmental pollutant and carcinogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through several methods, including:

Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.

Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand to achieve enantioselective dihydroxylation, producing the trans-diol with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:

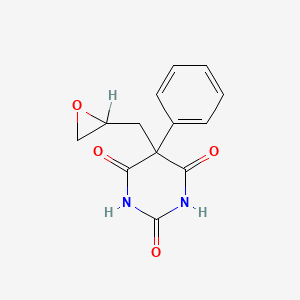

Oxidation: This compound can be further oxidized to form epoxides, which are highly reactive intermediates.

Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

Epoxides: Formed through oxidation reactions.

Hydrocarbons: Resulting from reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has several applications in scientific research:

Carcinogenicity Studies: It is used to study the mechanisms of carcinogenesis, particularly in the context of PAH metabolism and DNA adduct formation.

Environmental Monitoring: As a metabolite of benz(a)anthracene, it serves as a biomarker for environmental pollution and exposure to PAHs.

Pharmacological Research: The compound is used to investigate the metabolic pathways and detoxification processes in biological systems.

Mecanismo De Acción

The biological activity of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenesis . The molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism, including cytochrome P450 enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another PAH metabolite with similar carcinogenic properties.

Chrysene-1,2-diol, 3,4-epoxide: A structurally related compound with comparable biological activity.

Uniqueness

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates have a higher propensity to form DNA adducts compared to other PAH metabolites, making it a potent carcinogen .

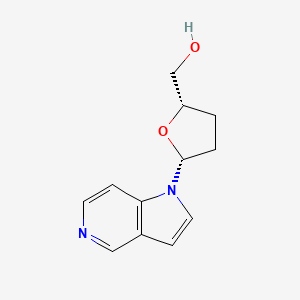

Propiedades

Número CAS |

80433-84-7 |

|---|---|

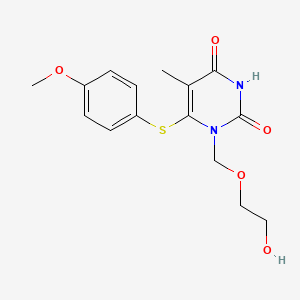

Fórmula molecular |

C18H16O2 |

Peso molecular |

264.3 g/mol |

Nombre IUPAC |

(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |

InChI |

InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |

Clave InChI |

TWMOMMCFHGETNT-ROUUACIJSA-N |

SMILES isomérico |

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |

SMILES canónico |

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)